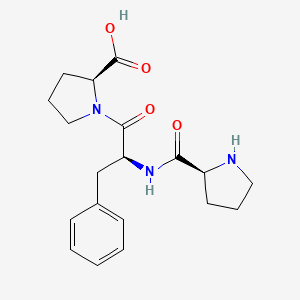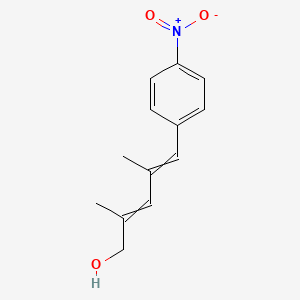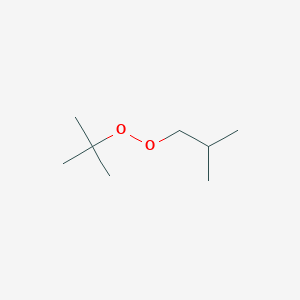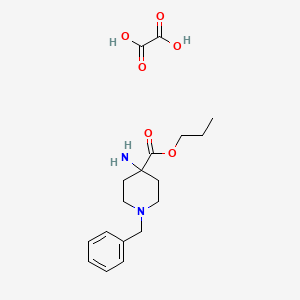
oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate is a complex organic compound that combines the properties of oxalic acid and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-amino-1-benzylpiperidine-4-carboxylate. This can be achieved through the reaction of benzylamine with piperidine-4-carboxylic acid under acidic conditions.
Esterification: The next step involves the esterification of the carboxylate group with propanol in the presence of a strong acid catalyst such as sulfuric acid.
Oxalic Acid Addition: Finally, oxalic acid is introduced to form the desired compound. This step may involve the use of a dehydrating agent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Glycolic acid derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s piperidine moiety is of interest in the study of neurotransmitter systems. It can be used to develop analogs for research into neurological disorders.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structure allows for the development of drugs targeting specific receptors or enzymes.
Industry
In the pharmaceutical industry, this compound can be used as a building block for the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity, while the oxalic acid moiety can participate in hydrogen bonding, stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid;propyl 4-amino-1-methylpiperidine-4-carboxylate: Similar structure but with a methyl group instead of a benzyl group.
Oxalic acid;propyl 4-amino-1-phenylpiperidine-4-carboxylate: Contains a phenyl group instead of a benzyl group.
Oxalic acid;propyl 4-amino-1-ethylpiperidine-4-carboxylate: Features an ethyl group instead of a benzyl group.
Uniqueness
Oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and research tools.
Properties
CAS No. |
57611-60-6 |
|---|---|
Molecular Formula |
C18H26N2O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-2-12-20-15(19)16(17)8-10-18(11-9-16)13-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-7H,2,8-13,17H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
FFOSYDRDFRXNBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


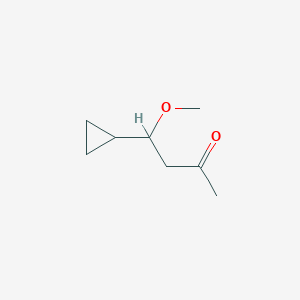
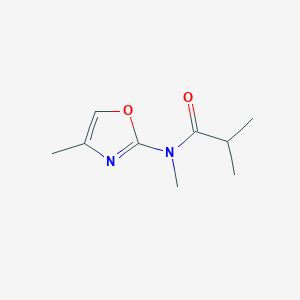
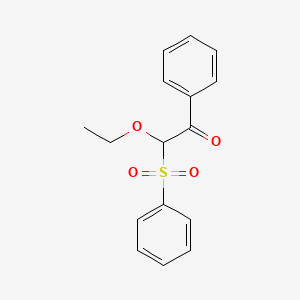
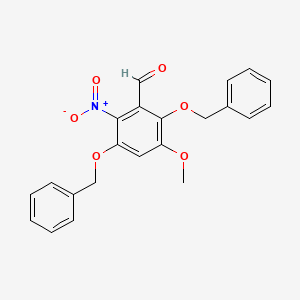
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
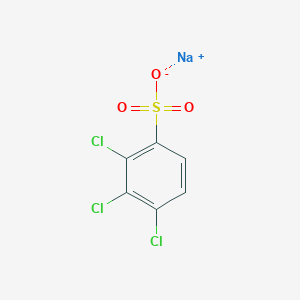
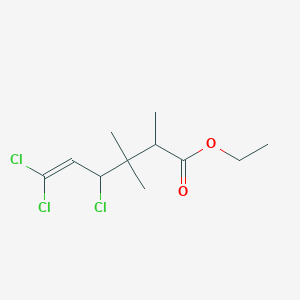
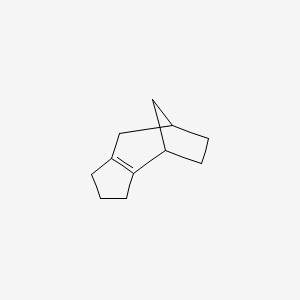
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
